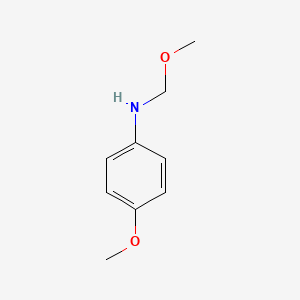

4-Methoxy-N-(methoxymethyl)aniline

Description

Properties

CAS No. |

88919-95-3 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.2 g/mol |

IUPAC Name |

4-methoxy-N-(methoxymethyl)aniline |

InChI |

InChI=1S/C9H13NO2/c1-11-7-10-8-3-5-9(12-2)6-4-8/h3-6,10H,7H2,1-2H3 |

InChI Key |

YUQVODUPVXNVRC-UHFFFAOYSA-N |

SMILES |

COCNC1=CC=C(C=C1)OC |

Canonical SMILES |

COCNC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Methoxy vs. Methoxymethyl Groups :

- 4-Methoxy-N-(4-methoxybenzyl)aniline (CAS 14429-14-2): Features a benzyl group substituted with a methoxy moiety. The molecular weight (243.3 g/mol) and lipophilicity are higher compared to 4-Methoxy-N-(methoxymethyl)aniline due to the aromatic benzyl group. This compound’s solubility in organic solvents (e.g., DCM) is well-documented .

- 4-Methoxy-N-(thiophene-2-ylmethylene)aniline (mtma) : Incorporates a thiophene ring, enhancing conjugation and electronic delocalization. This contrasts with the methoxymethyl group, which is less conjugated but may improve solubility in polar solvents .

Table 1: Substituent Impact on Key Properties

*Estimated based on molecular formula (C9H13NO2).

Catalytic Methods :

Hole-Transport Materials (HTMs) :

- CDTh1 and CDTh-EtHex2 : Methoxy groups on triphenylamine lower HOMO levels (-5.1 eV), aligning with perovskite valence bands for efficient hole extraction. The methoxymethyl group in this compound may offer similar HOMO-tuning benefits while improving solubility via its ether linkage .

- TPA-BE : A boronate ester derivative used in HTMs, synthesized via Suzuki coupling. The target compound’s methoxymethyl group could enhance processability compared to TPA-BE’s rigid structure .

Corrosion Inhibition :

- (E)-4-Methoxy-N-(methoxybenzylidene)aniline demonstrates 80–90% corrosion inhibition efficiency on mild steel in HCl, attributed to electron-donating methoxy groups adsorbing on metal surfaces. The methoxymethyl analog may exhibit comparable or superior performance due to increased electron density .

Electronic and Steric Considerations

- Electron-Donating Capacity : Methoxy and methoxymethyl groups both donate electrons via resonance and induction, stabilizing cationic intermediates (e.g., in HTMs or catalysis). However, the methoxymethyl group’s flexibility may reduce steric hindrance compared to bulky aryl substituents .

- Steric Effects: Branched alkyl chains (e.g., in CDTh-EtHex2) improve solubility but reduce crystallinity.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or in situ FTIR.

- Adjust stoichiometry (1:1.2 molar ratio of amine to aldehyde) to minimize side products.

- Use continuous-flow reactors for scalability and enantioselectivity control, as demonstrated in related aniline derivatives .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- FT-IR/Raman Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600–1650 cm⁻¹, methoxy C-O at ~1250 cm⁻¹). Compare experimental data with DFT/B3LYP-6-311G(D) calculations .

- NMR : ¹H/¹³C NMR confirms structure:

- X-ray Crystallography : Use SHELX software for structure refinement. Hydrogen bonding (C-H···O/N) and π-π stacking interactions can be analyzed .

Q. Mitigation Strategies :

- Conduct time-dependent studies to monitor catalyst stability.

- Compare results across solvent systems (DES vs. traditional solvents) .

Advanced: How do computational methods (DFT, molecular docking) enhance understanding of this compound's electronic properties and bioactivity?

Answer:

- DFT Calculations :

- Molecular Docking :

Case Study :

A DFT study on 4-Methoxy-N-(nitrobenzylidene)aniline revealed intramolecular hydrogen bonding (C-H···O), stabilizing the crystal lattice and enhancing antimicrobial activity .

Advanced: What strategies are effective for analyzing the biological activity of this compound derivatives?

Answer:

- In vitro assays : Test against bacterial/fungal strains (e.g., Aspergillus niger) using MIC (Minimum Inhibitory Concentration) protocols .

- Toxicology : Establish NOAEL (No Observed Adverse Effect Level) using zebrafish or murine models. For example, related anilines show NOAEL at 50 mg/kg/day .

- Structure-Activity Relationships (SAR) : Correlate substituents (e.g., nitro groups) with bioactivity. Nitro derivatives exhibit enhanced antimicrobial effects due to redox cycling .

Q. Limitations :

- Catalyst stability declines over extended runs, requiring periodic replacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.